molecular formula C9H9N3O2 B2542540 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole CAS No. 21472-08-2

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B2542540
CAS No.: 21472-08-2
M. Wt: 191.19
InChI Key: YOCFPELJWAVPDL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Scientific Research Applications

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Safety and Hazards

While the specific safety and hazards for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole are not mentioned in the search results, one of the benzimidazole derivatives, 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole, has been classified as Aquatic Chronic 4 and Eye Irrit. 2 .

Future Directions

Benzimidazole has evolved as an important heterocyclic nucleus due to its wide range of pharmacological applications . The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole acts as a reagent in the synthesis of benzimidazoles derivatives with antibacterial and antifungal activities . It also functions as a reagent in the synthesis of xanthine oxidase, a key enzyme that catalyzes xanthine to uric acid causing hyperuricemia in humans .

Cellular Effects

These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

Benzimidazole derivatives are known to interact with various enzymes and biomolecules, influencing their activity and function .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to exhibit various pharmacological effects at different dosages .

Metabolic Pathways

5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Transport and Distribution

Benzimidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within biological systems .

Subcellular Localization

Benzimidazole derivatives are found in several natural compounds such as purine, vitamins (B12), some of the amino acids same as histidine , suggesting they may localize to various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and methylation reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5,6-Dimethyl-4-amino-1H-benzo[d]imidazole, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Nitro-1H-benzo[d]imidazole:

    2-Methyl-4-nitro-1H-benzo[d]imidazole: Has a different substitution pattern, leading to variations in its reactivity and applications.

Uniqueness

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both nitro and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and the exploration of new derivatives with improved properties.

Properties

IUPAC Name

5,6-dimethyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCFPELJWAVPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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